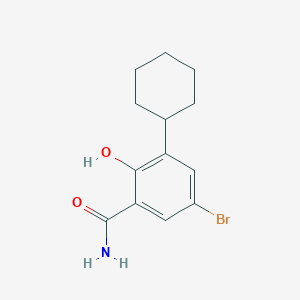![molecular formula C28H30N8O4 B14727110 N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide CAS No. 6953-48-6](/img/structure/B14727110.png)
N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound, in particular, has garnered attention due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
The synthesis of N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide involves multiple steps, starting with the preparation of quinoxaline derivatives. The general synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Commonly using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often occur with halogenated compounds or nucleophiles, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acet
Properties
CAS No. |
6953-48-6 |
|---|---|
Molecular Formula |
C28H30N8O4 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C28H30N8O4/c37-25(17-33-27(39)23-15-31-19-9-3-5-11-21(19)35-23)29-13-7-1-2-8-14-30-26(38)18-34-28(40)24-16-32-20-10-4-6-12-22(20)36-24/h3-6,9-12,15-16H,1-2,7-8,13-14,17-18H2,(H,29,37)(H,30,38)(H,33,39)(H,34,40) |
InChI Key |
PONMDCNLZHBJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)NCCCCCCNC(=O)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)



![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
